(Ethylbenzyl)dimethyloctadecylammonium chloride
Overview
Description
(Ethylbenzyl)dimethyloctadecylammonium chloride is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is commonly used in various industrial and household cleaning products due to its effectiveness in killing bacteria and viruses. The compound is also utilized in the medical field for its disinfectant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethylbenzyl)dimethyloctadecylammonium chloride typically involves the quaternization of dimethyloctadecylamine with ethylbenzyl chloride. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials are fed into the reactor, and the reaction is monitored and controlled to maintain optimal conditions. The product is then separated and purified using industrial-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
(Ethylbenzyl)dimethyloctadecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include mild temperatures and aqueous or organic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions with hydrogen peroxide can yield corresponding oxides .
Scientific Research Applications
(Ethylbenzyl)dimethyloctadecylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell culture studies as a disinfectant to maintain sterile conditions.
Medicine: It is used in the formulation of antiseptic solutions and disinfectants for medical equipment.
Mechanism of Action
The antimicrobial activity of (Ethylbenzyl)dimethyloctadecylammonium chloride is attributed to its ability to disrupt the cell membranes of microorganisms. The quaternary ammonium group interacts with the phospholipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, viruses, and fungi .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Didecyldimethylammonium chloride: Commonly used in disinfectants and sanitizers.
Uniqueness
(Ethylbenzyl)dimethyloctadecylammonium chloride stands out due to its specific alkyl chain length and ethylbenzyl group, which enhance its surfactant and antimicrobial properties. This makes it particularly effective in applications requiring strong disinfectant action and surface activity .
Properties
IUPAC Name |
dimethyl-octadecyl-(1-phenylpropyl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H54N.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-30(3,4)29(6-2)28-25-22-21-23-26-28;/h21-23,25-26,29H,5-20,24,27H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAJSKXXWUCJIG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C(CC)C1=CC=CC=C1.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952122 | |
Record name | N,N-Dimethyl-N-(1-phenylpropyl)octadecan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29661-60-7 | |
Record name | (Ethylbenzyl)dimethyloctadecylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029661607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-N-(1-phenylpropyl)octadecan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (ethylbenzyl)dimethyloctadecylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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